2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide is a synthetic acetamide derivative featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively, and a 2,6-dichlorophenyl moiety attached to the acetamide backbone.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-7-2-1-3-8(16)10(7)11(13(21)23)12-9(17)4-6(5-22-12)14(18,19)20/h1-5,11H,(H2,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADSXBRKQWFWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the acetamide group, often using reagents like acetic anhydride and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific molecular targets within cancer cells, potentially inhibiting tumor growth.
Case Study:
In vitro tests demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Study:
A study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function . The results suggest that the compound may modulate neuroinflammatory pathways, contributing to its protective effects.
Broad-Spectrum Activity
Research indicates that this compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table summarizes the minimum inhibitory concentrations observed in laboratory tests, highlighting the compound's potential as a lead for developing new antimicrobial agents .
Pesticidal Activity
The compound has shown promise as a pesticide due to its effectiveness against certain agricultural pests. Its application could lead to more sustainable pest management strategies.
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced pest populations while maintaining crop yield and quality. The mode of action appears to involve disruption of pest metabolic processes .
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
- Pyridine vs. Benzothiazole Core : The target compound and fluopyram/fluopicolide share a pyridine ring, whereas benzothiazole derivatives (e.g., from ) replace pyridine with a benzothiazole moiety. This substitution may alter binding affinity to SDH or solubility .
- Substituent Positioning: The 2,6-dichlorophenyl group in the target compound contrasts with fluopicolide’s 2,6-dichlorobenzamide and fluopyram’s 2-(trifluoromethyl)benzamide.
Toxicity and Regulatory Status
Table 2: Toxicity and Regulatory Profiles
| Compound | CLH Classification | Reported Toxicity |
|---|---|---|
| Fluopyram | A | Thyroid tumorigenesis in rodents |
| Fluopicolide | D | Not explicitly stated; lower priority than A |
- Toxicity Insights: Fluopyram’s ethyl linker and trifluoromethyl benzamide may contribute to its thyroid toxicity, classified under CLH-A . Fluopicolide’s CLH-D classification suggests a milder regulatory concern, possibly due to structural differences like the methyl linker .
Biological Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Chemical Formula : C15H12ClF3N2O
- Molecular Weight : 320.72 g/mol
- CAS Number : 339096-66-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can result in altered cellular functions.
- Receptor Modulation : It may modulate neurotransmitter receptors, particularly those related to dopamine and serotonin pathways, influencing neuropharmacological effects.
Biological Activity Overview
Antimicrobial Activity
A study evaluating the antimicrobial properties of various pyridine derivatives found that this compound displayed significant activity against Staphylococcus aureus with an MIC of 3.12 µg/mL, outperforming standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Anticancer Properties
Research published in Pharmaceuticals demonstrated that this compound induced apoptosis in human cancer cell lines through the generation of ROS. The study highlighted the compound's ability to disrupt mitochondrial function, leading to cell death .
Anti-inflammatory Effects
In a model of acute inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating diseases characterized by chronic inflammation .
Q & A
Q. What are the recommended synthetic routes for 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,6-dichlorophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps:
Pyridine core functionalization : Introduce chloro and trifluoromethyl groups via halogenation or trifluoromethylation reactions under inert atmospheres.
Acetamide formation : React the pyridine intermediate with 2,6-dichlorophenylacetic acid derivatives using coupling agents like EDCI/HOBt.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to verify substituent positions and confirm absence of byproducts.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., ESI+ mode).
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (if single crystals are obtainable) .
Q. What stability considerations are critical during storage and experimental use?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions (pH < 4 or > 9) to prevent hydrolysis of the acetamide group.
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation over time .
Advanced Research Questions
Q. What strategies enable targeted derivatization of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying reactive sites:
- Trifluoromethyl Group : Replace with other electron-withdrawing groups (e.g., nitro) via SNAr reactions.
- Chlorophenyl Ring : Functionalize via Suzuki-Miyaura coupling to introduce aryl/heteroaryl substituents.
- Acetamide Linker : Replace with sulfonamide or urea groups to alter polarity.
Validate derivatives using computational docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How can mechanistic studies resolve contradictions in its reported pharmacological activity?
- Methodological Answer : Address discrepancies (e.g., varying IC values) through:
- In Vitro/In Vivo Correlation : Compare enzyme inhibition assays (e.g., kinase profiling) with rodent model efficacy.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects.
- Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific responses .
Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%).
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal formation.
- Flash Chromatography : Employ silica gel with stepwise polarity gradients for intermediate purification .
Q. How can researchers design assays to evaluate its potential as a bioactive scaffold in agrochemical research?
- Methodological Answer :
- Enzyme Inhibition : Test against plant-pathogen targets (e.g., chitin synthase) using fluorogenic substrates.
- Phytotoxicity Assays : Apply derivatives to model plants (e.g., Arabidopsis) under controlled light/temperature conditions.
- Resistance Profiling : Screen against pesticide-resistant fungal strains to identify novel modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
